![molecular formula C19H23N3O2 B5312231 N,N-dimethyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5312231.png)
N,N-dimethyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide
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Overview
Description
N,N-dimethyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide, commonly referred to as DMAPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMAPA is a piperazine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
DMAPA's mechanism of action is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
DMAPA has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anticancer, and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. It has also been shown to protect against neurotoxicity in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using DMAPA in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds. However, one limitation is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are a number of future directions for research on DMAPA. One area of interest is its potential as an anti-inflammatory agent, with researchers investigating its effects on various inflammatory diseases. Another area of interest is its potential as an anticancer agent, with researchers investigating its effects on various types of cancer. Additionally, there is interest in investigating its potential as a neuroprotective agent, with researchers investigating its effects on various neurodegenerative diseases. Finally, there is interest in developing new synthesis methods for DMAPA that could improve its solubility and bioavailability.
Synthesis Methods
DMAPA can be synthesized using a variety of methods, including the reaction of 2-naphthylmethylamine with 2-bromoacetophenone, followed by reaction with dimethylamine. Another method involves the reaction of 2-(2-naphthylmethyl)oxazolidin-2-one with dimethylamine and acetyl chloride.
Scientific Research Applications
DMAPA has been the subject of a number of scientific studies, with researchers investigating its potential applications in a variety of fields. One area of research has focused on DMAPA's potential as an anti-inflammatory agent, with studies showing that it can inhibit the production of pro-inflammatory cytokines. Other studies have investigated its potential as an anticancer agent, with results showing that it can induce apoptosis in cancer cells.
properties
IUPAC Name |
N,N-dimethyl-2-[1-(naphthalen-2-ylmethyl)-3-oxopiperazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-21(2)18(23)12-17-19(24)20-9-10-22(17)13-14-7-8-15-5-3-4-6-16(15)11-14/h3-8,11,17H,9-10,12-13H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYCUOZWERWKMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1C(=O)NCCN1CC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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